2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
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Overview
Description
2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a thiadiazole ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under oxidative conditions.
Coupling with Pyridine Carboxamide: The final step involves coupling the brominated thiadiazole intermediate with pyridine-3-carboxamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiadiazole ring and the methoxyphenyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or thiolate derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and the methoxyphenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide: Chlorine atom instead of bromine.
2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide: Methoxy group in a different position on the phenyl ring.
Uniqueness
The uniqueness of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the methoxyphenyl and thiadiazole moieties contribute to its overall stability and bioactivity.
Properties
IUPAC Name |
2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c1-22-10-5-2-4-9(8-10)13-18-15(23-20-13)19-14(21)11-6-3-7-17-12(11)16/h2-8H,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRJWJZZKGVXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=C(N=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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